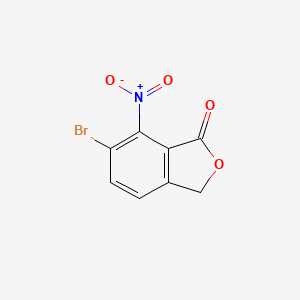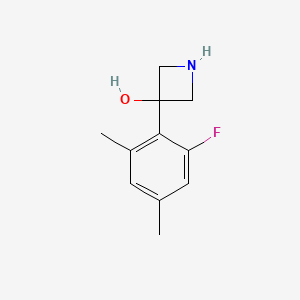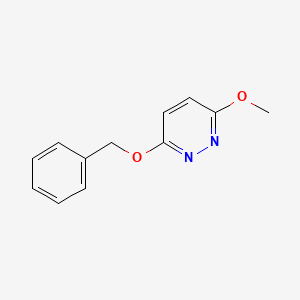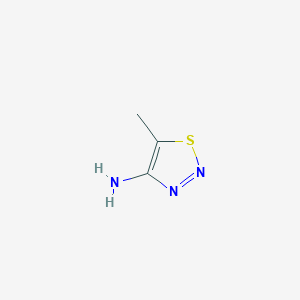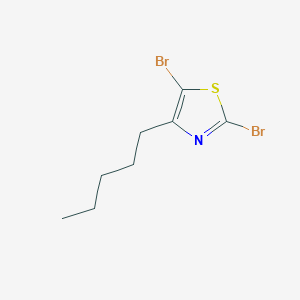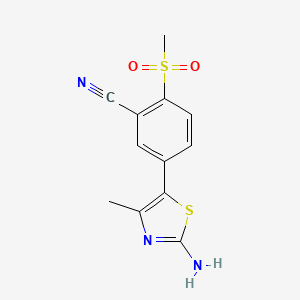
5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile is a synthetic organic compound that features a thiazole ring, a benzonitrile group, and a methylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzonitrile Group: This step might involve a nucleophilic substitution reaction where a suitable benzonitrile precursor reacts with the thiazole intermediate.
Addition of the Methylsulfonyl Group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the benzonitrile or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
科学的研究の応用
Chemistry
In chemistry, 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and amino group could play crucial roles in binding to the target site, while the methylsulfonyl group might influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
- 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzamide
- 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzoic acid
- 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile might exhibit unique properties due to the presence of the nitrile group, which can influence its reactivity and biological activity.
特性
分子式 |
C12H11N3O2S2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
5-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C12H11N3O2S2/c1-7-11(18-12(14)15-7)8-3-4-10(19(2,16)17)9(5-8)6-13/h3-5H,1-2H3,(H2,14,15) |
InChIキー |
BQQGPDVZYMWHNY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)C2=CC(=C(C=C2)S(=O)(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


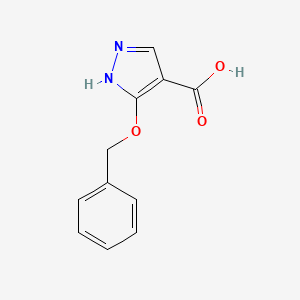
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
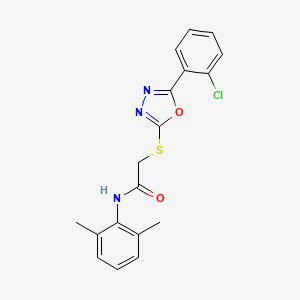
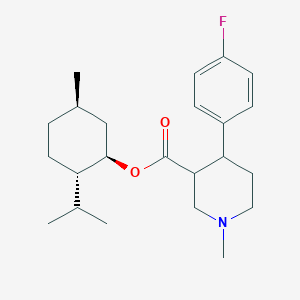
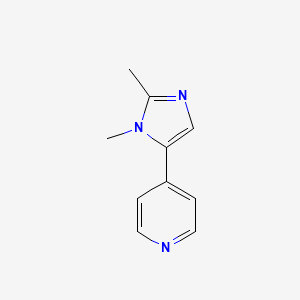
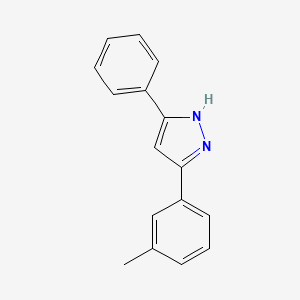
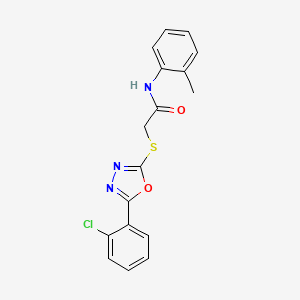
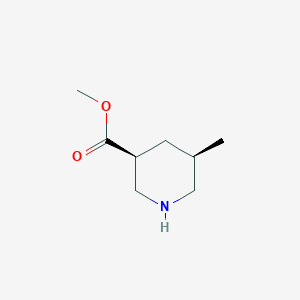
![Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11770106.png)
